molecular formula C8H6N4O8S B14603096 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3'-sulfonylbis[6-methyl- CAS No. 61073-61-8

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3'-sulfonylbis[6-methyl-

Cat. No.: B14603096
CAS No.: 61073-61-8
M. Wt: 318.22 g/mol
InChI Key: WPASVSPNQOAYPB-UHFFFAOYSA-N
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Description

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] can be achieved through several methods. One common approach involves the reaction of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide (DCC) to eliminate hydrogen sulfide and form the oxadiazine ring . This reaction is typically carried out in acetonitrile under reflux conditions for 50-60 minutes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-1,3,5-Oxadiazine-2,4(3H)-dione, 3,3’-sulfonylbis[6-methyl-] involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Properties

CAS No.

61073-61-8

Molecular Formula

C8H6N4O8S

Molecular Weight

318.22 g/mol

IUPAC Name

6-methyl-3-[(6-methyl-2,4-dioxo-1,3,5-oxadiazin-3-yl)sulfonyl]-1,3,5-oxadiazine-2,4-dione

InChI

InChI=1S/C8H6N4O8S/c1-3-9-5(13)11(7(15)19-3)21(17,18)12-6(14)10-4(2)20-8(12)16/h1-2H3

InChI Key

WPASVSPNQOAYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C(=O)O1)S(=O)(=O)N2C(=O)N=C(OC2=O)C

Origin of Product

United States

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